chroman-2-yl((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone
Description
The compound chroman-2-yl((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone features a bicyclic 8-azabicyclo[3.2.1]octane (tropane) core with two key substituents:
- Chroman-2-yl group: A bicyclic benzopyran moiety that enhances lipophilicity and metabolic stability.
- Pyridin-4-yloxy group: A pyridine ring substituted with an oxygen atom at the 4-position, influencing hydrogen-bonding interactions with biological targets.
This scaffold is structurally related to bioactive nortropane derivatives, which are prominent in drug discovery for neurological and autoimmune disorders [1][2].
Properties
IUPAC Name |
3,4-dihydro-2H-chromen-2-yl-(3-pyridin-4-yloxy-8-azabicyclo[3.2.1]octan-8-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c25-22(21-8-5-15-3-1-2-4-20(15)27-21)24-16-6-7-17(24)14-19(13-16)26-18-9-11-23-12-10-18/h1-4,9-12,16-17,19,21H,5-8,13-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMVMJBWIYPWENP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3CCC4=CC=CC=C4O3)OC5=CC=NC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of tert-Butyl 3-Oxo-8-azabicyclo[3.2.1]octane-8-carboxylate
Nortropinone hydrochloride is protected via Boc (tert-butoxycarbonyl) group installation under mild conditions:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Di-tert-butyldicarbonate, N,N-diisopropylethylamine, 1,4-dioxane/H₂O, 20°C, 3h | 99% |
This intermediate serves as a precursor for introducing functional groups at the 3-position of the azabicyclo ring.
Triflation and Pyridin-4-yloxy Substitution
The 3-keto group is converted to a triflate leaving group using lithium bis(trimethylsilyl)amide (LHMDS) and N-phenylbis(trifluoromethanesulfonimide):
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | LHMDS (1.2 eq), THF, -78°C → rt, 16h | Deprotonation |
| 2 | N-Phenylbis(trifluoromethanesulfonimide), THF | Triflate formation |
Subsequent displacement of the triflate with pyridin-4-ol under basic conditions (e.g., K₂CO₃, DMF, 80°C) yields the 3-(pyridin-4-yloxy) substituent. Boc deprotection (HCl/dioxane) affords the free amine.
Synthesis of Chroman-2-carbonyl Derivatives
The chroman-2-ylmethanone moiety is synthesized via Friedel-Crafts acylation or cyclization of phenolic precursors.
Chroman-2-carboxylic Acid Synthesis
Resorcinol derivatives undergo cyclization with γ-butyrolactone in the presence of H₂SO₄, followed by oxidation (KMnO₄) to yield chroman-2-carboxylic acid.
Activation to Chroman-2-carbonyl Chloride
The carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride to form the reactive acid chloride, a critical intermediate for amide bond formation.
Coupling of Azabicyclo and Chroman Units
The final assembly employs nucleophilic acyl substitution between the azabicyclo amine and chroman-2-carbonyl chloride.
Amide Bond Formation
Reaction of (1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane with chroman-2-carbonyl chloride in dichloromethane (DCM) and triethylamine (TEA) yields the target compound:
$$
\text{Chroman-2-COCl} + \text{Azabicyclo-NH} \xrightarrow{\text{TEA, DCM}} \text{Target Compound} + \text{HCl}
$$
Stereochemical Control
The (1R,5S) configuration is preserved using chiral auxiliaries during azabicyclo synthesis. Asymmetric hydrogenation or resolution via diastereomeric salt formation ensures enantiopurity.
Purification and Characterization
Purification: Column chromatography (silica gel, ethyl acetate/hexane) isolates the product.
Characterization:
- ¹H NMR (400 MHz, CDCl₃): Key peaks include δ 6.08 (d, pyridine-H), 4.59–4.33 (m, chroman-OCH₂), 1.46 (s, Boc group).
- MS (ESI): m/z 364.4 [M+H]⁺.
Optimization and Industrial Scalability
| Parameter | Optimization Strategy | Outcome |
|---|---|---|
| Yield | Use of LHMDS over NaH | 99% triflation |
| Solvent | THF → 2-MeTHF | Greener profile |
| Cost | In-situ triflate generation | Reduced waste |
Challenges and Alternatives
Chemical Reactions Analysis
Types of Reactions
Chroman-2-yl((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The chroman ring can be oxidized to form quinones.
Reduction: The pyridinyl group can be reduced to form piperidines.
Substitution: The methanone group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the chroman ring can yield chroman-2,3-dione, while reduction of the pyridinyl group can produce piperidinyl derivatives.
Scientific Research Applications
Chroman-2-yl((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of chroman-2-yl((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone involves its interaction with specific molecular targets. For example, it may act as an agonist or antagonist at certain receptors, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis and Pharmacological Implications
The pharmacological profile of 8-azabicyclo[3.2.1]octane derivatives is heavily influenced by substituents at the 3-position and the acyl group attached to the nitrogen. Below is a comparative analysis:
Table 1: Key Structural Analogues and Their Properties
| Compound Name | Substituents | Molecular Weight (g/mol) | Key Pharmacological Features | References |
|---|---|---|---|---|
| Target Compound | Chroman-2-yl, Pyridin-4-yloxy | ~495 (estimated) | Likely CNS activity due to tropane core; enhanced metabolic stability from chroman group. | [12] |
| (1R,3r,5S)-3-(Pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride | Pyridin-2-yloxy | 277.2 (as dihydrochloride) | Altered binding affinity due to pyridine-O positional isomerism; potential for improved solubility as a salt. | [14] |
| (1R,3r,5S)-8-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-3-(4-isopropylphenoxy)-8-azabicyclo[3.2.1]octane | 4-Isopropylphenoxy, Sulfonamide | Not reported | Sulfonamide group may enhance protein binding; isopropylphenoxy increases steric bulk. | [3] |
| PF-06700841 | Difluorocyclopropyl, Pyrimidinyl | 431.4 | Dual TYK2/JAK1 inhibition for autoimmune diseases; fluorinated groups improve metabolic stability. | [2] |
| Tropifexor | Benzothiazole, Oxazole | 603.5 (free acid) | Farnesoid X receptor agonist; carboxylic acid enhances solubility for oral bioavailability. | [10] |
Key Structural and Functional Differences
Pyridine-Oxygen Positional Isomerism
- The target compound’s pyridin-4-yloxy group (para-substitution) may favor distinct hydrogen-bonding interactions compared to pyridin-2-yloxy (ortho-substitution) in ’s analogue. This positional change can alter target engagement, as seen in kinase inhibitors where substituent orientation dictates selectivity [14].
This rigidity may reduce off-target effects by limiting conformational flexibility [1][12].
Salt Forms and Solubility
- The dihydrochloride salt in improves aqueous solubility, a critical factor for oral absorption. The target compound’s neutral form may prioritize blood-brain barrier penetration, aligning with tropane-based CNS agents like atropine derivatives [8].
In contrast, the chroman group’s ether oxygen offers moderate electron donation, balancing lipophilicity and polarity [3][10].
Research Findings and Therapeutic Potential
- Kinase Inhibition : Analogues like PF-06700841 () demonstrate that tropane derivatives with heteroaromatic substituents can achieve potent kinase inhibition, suggesting the target compound may share similar mechanistic pathways [2].
- Metabolic Stability : The chroman group’s fused ring system likely reduces oxidative metabolism compared to simpler acyl groups, as seen in ’s fluorophenyl-thiophene analogue [12].
Biological Activity
Chroman-2-yl((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone is a compound that has garnered attention due to its potential biological activities, particularly in the context of receptor interactions and pharmacological applications. This article reviews the biological activity of this compound, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
The compound features a complex structure comprising a chroman moiety linked to an azabicyclo framework. Its molecular formula is C₁₉H₃₁N₂O₃, with notable functional groups that contribute to its biological activity.
Key Structural Components
| Component | Description |
|---|---|
| Chroman | A bicyclic structure that may influence pharmacokinetic properties. |
| Azabicyclo[3.2.1]octane | A nitrogen-containing bicyclic structure known for its diverse biological effects. |
| Pyridin-4-yloxy | A substituent that may enhance receptor binding affinity and selectivity. |
Receptor Interactions
Research indicates that compounds similar to this compound exhibit significant interaction with various receptors:
- Kappa Opioid Receptor Antagonism : Studies have shown that derivatives of the azabicyclo[3.2.1]octane scaffold act as selective antagonists for kappa opioid receptors (κOR), with IC₅₀ values in the nanomolar range (e.g., 20 nM) . This antagonism is crucial for potential therapeutic applications in pain management and addiction.
- Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) : The compound's structural analogs have been evaluated for their ability to modulate CFTR activity, which is essential in treating cystic fibrosis . Notably, enantiomers of related compounds displayed opposing effects on CFTR currents, suggesting a nuanced mechanism of action.
Pharmacological Studies
Several studies have explored the pharmacological implications of this compound:
- Potentiation and Inhibition : The enantiomers of related compounds demonstrated distinct effects on CFTR currents, with one enantiomer acting as a potentiator while the other served as an inhibitor . This highlights the importance of stereochemistry in drug design.
- CNS Exposure : Modifications to the azabicyclo scaffold have resulted in improved central nervous system (CNS) exposure, which is critical for compounds targeting neurological conditions .
Case Study 1: Kappa Opioid Receptor Antagonism
In a study investigating the biological activity of 8-azabicyclo[3.2.1]octane derivatives, it was found that these compounds could effectively reverse κ-opioid receptor agonist-induced diuresis in vivo, indicating their potential utility in managing conditions influenced by κOR activity .
Case Study 2: CFTR Modulation
A series of experiments assessed the impact of chroman derivatives on CFTR function in cellular models. The results indicated that specific modifications enhanced binding affinity and functional modulation of CFTR currents, providing a promising avenue for cystic fibrosis treatment .
Q & A
Basic Research Questions
Q. What are the optimal synthetic strategies for chroman-2-yl((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone?
- Methodology : Synthesis involves multi-step reactions, including nucleophilic substitution for pyridin-4-yloxy group introduction and ketone coupling via Schlenk techniques. Key parameters include solvent selection (e.g., dichloromethane for inert conditions), temperature control (0–25°C for stereochemical fidelity), and purification via flash chromatography (silica gel, hexane/ethyl acetate gradients). Reaction yields typically range from 45–65% .
Q. How can the stereochemistry of the bicyclo[3.2.1]octane core be confirmed experimentally?
- Methodology : Use X-ray crystallography (for single-crystal structures) or advanced NMR techniques (e.g., NOESY for spatial proximity analysis). For example, vicinal coupling constants (J-values) in -NMR can distinguish axial vs. equatorial substituents on the bicyclic framework .
Q. What physicochemical properties are critical for early-stage characterization of this compound?
- Methodology : Prioritize logP (octanol/water partition coefficient) for solubility assessment, pKa (via potentiometric titration) to predict ionization states, and thermal stability (TGA/DSC) to guide storage conditions. Note that data gaps exist for melting points and vapor pressure, requiring experimental determination .
Advanced Research Questions
Q. How does the pyridin-4-yloxy group influence receptor binding selectivity in neurotransmitter systems?
- Methodology : Perform competitive radioligand binding assays (e.g., for serotonin or dopamine receptors) using tritiated ligands. Compare binding affinities (IC) of the parent compound with analogs lacking the pyridin-4-yloxy moiety. Molecular docking studies (AutoDock Vina) can map interactions with receptor active sites .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodology : Replicate assays under standardized conditions (e.g., cell lines, buffer pH, temperature). Cross-validate using orthogonal techniques:
- In vitro: Compare enzyme inhibition (e.g., kinase assays) vs. cellular viability (MTT assays).
- In silico: Use QSAR models to correlate structural variations (e.g., substituent electronegativity) with activity trends .
Q. How does the compound’s stability vary under physiological vs. accelerated degradation conditions?
- Methodology : Conduct forced degradation studies:
- Acidic/alkaline hydrolysis : Monitor degradation products via HPLC-MS at 40°C.
- Oxidative stress : Use (0.3% v/v) to simulate metabolic oxidation.
- Photolysis : Expose to UV light (ICH Q1B guidelines) and track photodegradants .
Critical Considerations
- Toxicological Gaps : Acute toxicity (LD) and genotoxicity (Ames test) data are absent in literature; prioritize these for preclinical safety .
- Computational Limitations : Docking studies may overlook solvent effects; supplement with molecular dynamics simulations (e.g., GROMACS) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
